Structural Definition: Parallel β-Sheet Registry in Aβ(10-35) Fibrils
Solid-state NMR (ssNMR) studies have precisely determined that fibrils formed by β-Amyloid (10-35) adopt a parallel, in-register β-sheet structure [1]. This structural homogeneity provides a well-defined and reproducible model for amyloid research. In contrast, full-length peptides like Aβ(1-40) and Aβ(1-42) are known to form multiple, coexisting polymorphic fibril structures depending on subtle changes in experimental conditions [2].
| Evidence Dimension | Fibril Structure and Polymorphism |
|---|---|
| Target Compound Data | Fibrils exhibit a single, predominant parallel β-sheet structure with residues in exact register. |
| Comparator Or Baseline | Full-length Aβ(1-40) and Aβ(1-42) peptides |
| Quantified Difference | Aβ(10-35) forms structurally homogeneous fibrils, while full-length Aβ peptides form polymorphic fibrils with varying molecular structures. |
| Conditions | In vitro fibrillogenesis under defined aqueous conditions, analyzed by ssNMR and electron microscopy. |
Why This Matters
This structural homogeneity is critical for reproducible biophysical assays and rational drug design targeting a specific amyloid fold, which is not possible with the heterogeneous fibril populations produced by full-length Aβ peptides.
- [1] Benzinger, T. L., Gregory, D. M., Burkoth, T. S., Miller-Auer, H., Lynn, D. G., Botto, R. E., & Meredith, S. C. (1998). Propagating structure of Alzheimer's β-amyloid(10-35) is parallel β-sheet with residues in exact register. Proceedings of the National Academy of Sciences, 95(23), 13407-13412. View Source
- [2] Lu, J. X., Qiang, W., Yau, W. M., Schwieters, C. D., Meredith, S. C., & Tycko, R. (2013). Molecular structure of β-amyloid fibrils in Alzheimer's disease brain tissue. Cell, 154(6), 1257-1268. View Source
